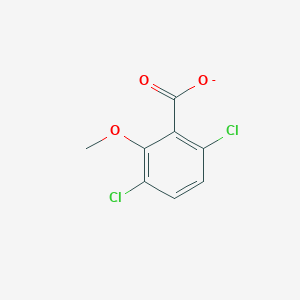
3,6-Dichloro-2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-dichloro-2-methoxybenzoate is a member of the class of benzoates resuting from the deprotonation of the carboxy group of 3,6-dichloro-2-methoxybenzoic acid (dicamba). Major microspecies at pH 7.3 It derives from an O-methylsalicylate. It is a conjugate base of a dicamba.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is utilized in herbicides. A study focused on the synthesis of dicamba ester, a key intermediate in forming dicamba, using dimethyl carbonate and MgO as a catalyst. This process involves esterification and etherification, highlighting dicamba's role in green chemistry and catalyst research (Deshmukh & Yadav, 2017).
Biochemistry and Microbial Degradation
Dicamba's degradation by soil microbes involves dicamba monooxygenase, a Rieske nonheme oxygenase, which catalyzes dicamba's oxidative demethylation to 3,6-dichlorosalicylic acid. The crystal structures of this enzyme, both free and bound to dicamba, reveal insights into the biochemistry of xenobiotic degradation (Dumitru et al., 2009).
Environmental Chemistry and Degradation
Research on the mineralization of dicamba in aqueous solutions through electro-Fenton and photoelectro-Fenton processes was conducted. This study is significant for environmental chemistry, particularly in the degradation of herbicides in water (Brillas et al., 2003).
Soil Science and Herbicide Transport
A study on the transport of dicamba in Lohmiller clay soil contributes to soil science, especially in understanding the mobility of herbicides in agricultural settings (Comfort et al., 1992).
Photocatalytic Treatments
The photo-induced degradation of dicamba was explored in various systems, including UV photolytic treatment and TiO2 aqueous suspensions. This research is crucial for developing new methods in photocatalytic degradation of environmental pollutants (Fabbri et al., 2007).
Ionic Liquid Forms and Herbicide Efficacy
Research into the synthesis of new dicamba-based herbicidal salts aimed to improve dicamba's efficacy as a herbicide. This study's findings are relevant to agricultural chemistry, especially in the development of more effective herbicides with reduced environmental impact (Cojocaru et al., 2013).
Propiedades
Nombre del producto |
3,6-Dichloro-2-methoxybenzoate |
|---|---|
Fórmula molecular |
C8H5Cl2O3- |
Peso molecular |
220.03 g/mol |
Nombre IUPAC |
3,6-dichloro-2-methoxybenzoate |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)/p-1 |
Clave InChI |
IWEDIXLBFLAXBO-UHFFFAOYSA-M |
SMILES |
COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl |
SMILES canónico |
COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] piperazine-1-carboxylate](/img/structure/B1229506.png)
![1-[cyclopropyl(oxo)methyl]-N-(2-hydroxyethyl)-N-(phenylmethyl)-2,3-dihydroindole-5-sulfonamide](/img/structure/B1229508.png)

![N-[2-(cyclopentylamino)-1-(3,4-dimethoxyphenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1229510.png)


![[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-(2-pyridin-4-yl-4-quinolinyl)methanone](/img/structure/B1229516.png)


![4-Methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentanoic acid [3-(4-nitrophenyl)-4-oxo-1-benzopyran-7-yl] ester](/img/structure/B1229522.png)
![N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B1229523.png)

![4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one](/img/structure/B1229528.png)
